(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid
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Overview
Description
(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid is a compound that combines the properties of (S)-Chloropheniramine, an antihistamine, with 3,5-Dinitrobenzoic Acid, a compound known for its use in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chloropheniramine 3,5-Dinitrobenzoic Acid typically involves the nitration of benzoic acid to produce 3,5-Dinitrobenzoic Acid, followed by the coupling of this intermediate with (S)-Chloropheniramine. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods
Industrial production of 3,5-Dinitrobenzoic Acid can be achieved through the nitration of benzoic acid or meta-nitrobenzoic acid. The process involves the use of sulfuric and nitric acid mixtures, with careful control of reaction conditions to maximize yield and minimize impurities . The coupling with (S)-Chloropheniramine is then performed under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Chloropheniramine 3,5-Dinitrobenzoic Acid involves multiple pathways:
Antihistamine Activity: (S)-Chloropheniramine acts as an antagonist at histamine H1 receptors, reducing allergic symptoms.
Antimicrobial Activity: The nitro groups in 3,5-Dinitrobenzoic Acid contribute to its antimicrobial properties by interfering with microbial cell membranes and metabolic pathways.
Molecular Targets: The compound targets histamine receptors and microbial enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Known for its use in analytical chemistry and as a corrosion inhibitor.
4-Nitrobenzoic Acid: Used similarly in analytical applications but has lower melting points compared to 3,5-Dinitrobenzoic Acid derivatives.
Ethyl 3,5-Dinitrobenzoate: Exhibits potent antifungal activity and is used in antimicrobial research.
Properties
CAS No. |
1174022-64-0 |
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Molecular Formula |
C23H23ClN4O6 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H19ClN2.C7H4N2O6/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-9,11,15H,10,12H2,1-2H3;1-3H,(H,10,11)/t15-;/m0./s1 |
InChI Key |
JSXNSMMRWKWCFR-RSAXXLAASA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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